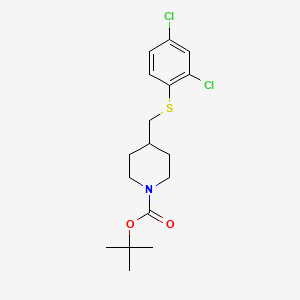![molecular formula C33H36N6O2 B2982897 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902929-79-7](/img/structure/B2982897.png)
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C33H36N6O2 and its molecular weight is 548.691. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Binding Activity
Investigations into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones have led to the synthesis of compounds with significant binding affinity for the benzodiazepine (BZ) receptor. One compound demonstrated a binding affinity of 4 nM, with several novel synthetic routes developed for target compounds. This research highlights the importance of 2-substituent and ring substitution in modifying activity, resulting in potent BZ antagonists in rat models (J. Francis et al., 1991).
Antihypertensive Activity
The synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones has been explored, revealing significant in vivo antihypertensive activity in spontaneously hypertensive rats (SHR). One derivative, in particular, demonstrated superior antihypertensive activity compared to the reference standard prazocin, showcasing the potential of these compounds in treating hypertension (V. Alagarsamy & U. S. Pathak, 2007).
Antimicrobial and Anticancer Activity
Novel [1,2,4]triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Among these, certain derivatives have shown promising results against human tumor cell lines and microbial strains, indicating their potential as therapeutic agents in treating infections and cancer (Asmaa E Kassab et al., 2016).
Antihistaminic Agents
A series of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, offering potential as new classes of H1-antihistamines with significant protection against histamine-induced bronchospasm in guinea pigs (V. Alagarsamy, V. Solomon, & M. Murugan, 2007).
Quality Control and Synthesis Techniques
Research has also focused on developing quality control methods for compounds in the [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones series, demonstrating the importance of rigorous quality control in the development of pharmaceuticals. Additionally, innovative synthetic routes and methodologies have been explored for the synthesis of these compounds, contributing to the advancement of organic synthesis techniques (S. Danylchenko et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs), particularly hCA II and hCA VII . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .
Mode of Action
The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCAs affects the reversible hydration of carbon dioxide, which can have downstream effects on various biochemical pathways. For instance, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .
Result of Action
The inhibition of hCAs by this compound can lead to changes in the hydration of carbon dioxide and bicarbonate gradients, which can affect neuronal excitation and potentially play a role in the control of neuropathic pain .
Propriétés
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O2/c1-24(2)23-38-32(41)27-15-9-10-16-28(27)39-29(34-35-33(38)39)17-18-30(40)36-19-21-37(22-20-36)31(25-11-5-3-6-12-25)26-13-7-4-8-14-26/h3-16,24,31H,17-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDNPIDAVRHSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

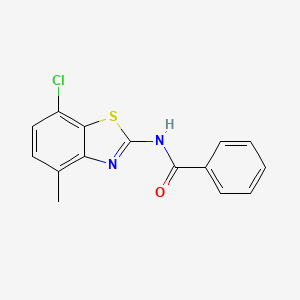

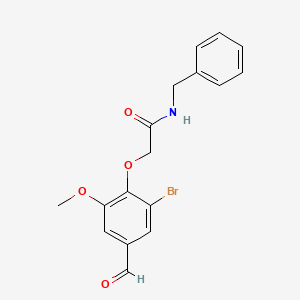
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)
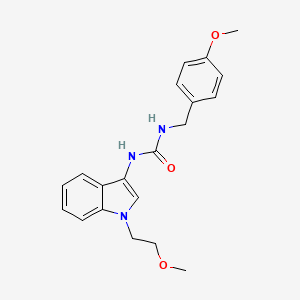

![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)
![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)
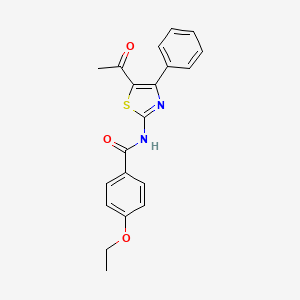
![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

